molecular formula C12H8FN3O B13738878 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one

Katalognummer: B13738878
Molekulargewicht: 229.21 g/mol
InChI-Schlüssel: JAEZSHWQCLCWMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a diazepine ring fused with a pyridine and benzene ring, and a fluorine atom at the 8th position. The presence of these structural features imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the diazepine ring through cyclization reactions. The fluorine atom is then introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the benzene ring through aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Additionally, the fused diazepine ring imparts distinct pharmacological properties, making it a valuable compound for drug development .

Eigenschaften

Molekularformel

C12H8FN3O

Molekulargewicht

229.21 g/mol

IUPAC-Name

8-fluoro-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C12H8FN3O/c13-7-3-4-9-8(6-7)12(17)16-10-2-1-5-14-11(10)15-9/h1-6H,(H,14,15)(H,16,17)

InChI-Schlüssel

JAEZSHWQCLCWMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC3=C(C=C(C=C3)F)C(=O)N2)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.